4-(2-Fluoro-3-nitrophenyl)pyridine
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Overview
Description
4-(2-Fluoro-3-nitrophenyl)pyridine is an organic compound that belongs to the class of fluorinated aromatic heterocycles. This compound features a pyridine ring substituted with a 2-fluoro-3-nitrophenyl group. The presence of both fluorine and nitro groups in the aromatic ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-nitrophenyl)pyridine typically involves the following steps:
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Nitration of 2-fluoropyridine: : The nitration of 2-fluoropyridine can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and to ensure the selective formation of the nitro group at the desired position.
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Coupling Reaction: : The nitrated product is then subjected to a coupling reaction with a suitable aryl halide, such as 2-fluoro-3-nitrobenzene, in the presence of a palladium catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
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Substitution: : The fluorine atom in the aromatic ring can be substituted by nucleophiles, such as amines or thiols, under appropriate reaction conditions.
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-(2-Fluoro-3-aminophenyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
4-(2-Fluoro-3-nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds. It is also employed in the study of reaction mechanisms involving fluorinated heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-nitrophenyl)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the fluorine and nitro groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-(3-Nitrophenyl)pyridine: Lacks the fluorine atom, affecting its electronic properties and reactivity.
2-Fluoro-3-nitroaniline: Contains an amino group instead of the pyridine ring, leading to different applications and reactivity.
Uniqueness
4-(2-Fluoro-3-nitrophenyl)pyridine is unique due to the simultaneous presence of both fluorine and nitro groups on the aromatic ring. This combination imparts distinct electronic and steric effects, influencing the compound’s reactivity and interactions with other molecules. The compound’s unique properties make it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(2-fluoro-3-nitrophenyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-11-9(8-4-6-13-7-5-8)2-1-3-10(11)14(15)16/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTILGGLZBVUFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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